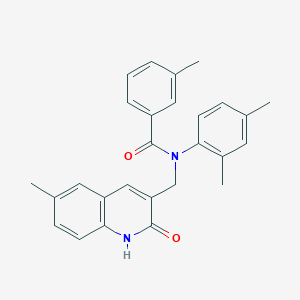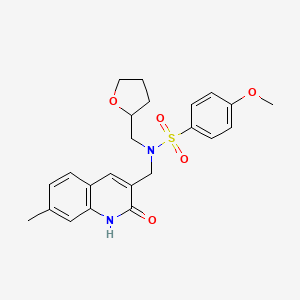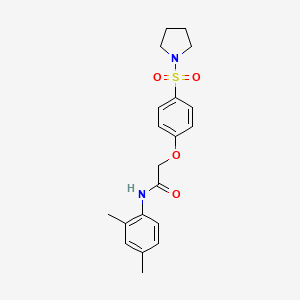![molecular formula C25H25N5O4 B7704964 3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one](/img/structure/B7704964.png)
3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one is a complex organic compound that features a quinoline, oxadiazole, and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Synthesis of the oxadiazole ring: This is often done by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with piperazine: The final step involves the coupling of the quinoline-oxadiazole intermediate with 4-(4-methoxyphenyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted piperazine derivatives from nucleophilic substitution.
Scientific Research Applications
3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring can interact with enzymes, inhibiting their activity. The piperazine ring can bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial activity.
Oxadiazole derivatives: These include compounds like furazolidone, which is used as an antimicrobial agent.
Piperazine derivatives: These include compounds like piperazine citrate, which is used as an anthelmintic.
Uniqueness
3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-[4-(4-methoxyphenyl)piperazin-1-YL]propan-1-one is unique due to the combination of its three distinct moieties, each contributing to its diverse biological activities
Properties
IUPAC Name |
3-[5-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-33-19-8-6-18(7-9-19)29-12-14-30(15-13-29)23(31)11-10-22-27-24(28-34-22)20-16-17-4-2-3-5-21(17)26-25(20)32/h2-9,16H,10-15H2,1H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMKPEGUYBEPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC(=NO3)C4=CC5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[4-(acetylamino)phenyl]sulfamoyl}-2-methyl-N-propylbenzamide](/img/structure/B7704886.png)

![N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B7704939.png)
![3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704942.png)
![3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B7704949.png)


![4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide](/img/structure/B7704963.png)
![N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide](/img/structure/B7704979.png)
![N-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B7704983.png)
